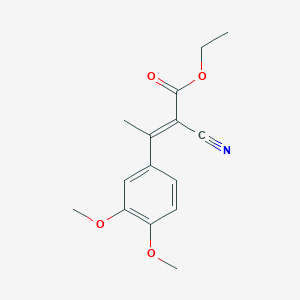

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDGLSITMUIHU-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC(=C(C=C1)OC)OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually performed in ethanol at reflux temperature for about an hour or at room temperature for a longer period. The product is then purified by recrystallization.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | Ethyl cyanoacetate, 3,4-dimethoxybenzaldehyde |

| Reaction Type | Knoevenagel condensation |

| Conditions | Basic medium (e.g., sodium ethoxide) |

| Purification | Recrystallization or chromatography |

Medicinal Chemistry

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate serves as a precursor in the synthesis of biologically active molecules. It has been investigated for its potential as an anticancer agent, showing promise in inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated its ability to enhance caspase-3 activity, indicating its role in the mitochondrial apoptotic pathway.

Antioxidant Activity

The compound exhibits significant antioxidant properties. In assays such as DPPH radical scavenging and lipid peroxidation inhibition, it has demonstrated effective radical scavenging ability. The presence of methoxy groups on the phenyl ring enhances its activity compared to other similar compounds.

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 75 | 65 |

| Compound G (hydroxyl substitution) | 85 | 78 |

| Compound E (methoxy substitution) | 55 | 50 |

Antibacterial Properties

Research indicates that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Antioxidant Study

In a comparative study evaluating various derivatives for antioxidant activities, this compound ranked among the top performers in scavenging free radicals.

Antibacterial Evaluation

A focused study on cyano-substituted compounds revealed that this compound exhibited a broad spectrum of antibacterial activity against clinical isolates, making it a candidate for further development in antimicrobial therapies.

Cancer Research

A comprehensive investigation into its effects on breast cancer cells highlighted the compound's ability to inhibit cell proliferation effectively and induce apoptotic pathways.

Industrial Applications

Beyond its pharmaceutical potential, this compound finds applications in the production of dyes and pigments due to its unique chemical properties. Its reactivity allows it to be utilized in various synthetic pathways to create complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate involves its interaction with various molecular targets. The cyano group and the ester group can participate in nucleophilic and electrophilic reactions, respectively, making the compound reactive towards different biological molecules. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, potentially affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing resonance stabilization and polarizability compared to the phenyl or thienyl analogues .

- The cyano group increases electrophilicity at the β-carbon, making the compound more reactive in Michael addition or cyclization reactions compared to non-cyano analogues like Ethyl (2E)-3-phenyl-2-butenoate .

Crystallographic and Stability Insights

- The target compound’s planar E-configuration minimizes steric hindrance, promoting crystalline packing stability. This contrasts with the phenyl analogue’s mixed stereoisomers, which may reduce crystallinity .

- The absence of hazardous labeling (per ) suggests lower toxicity compared to some analogues, though detailed safety data is lacking.

Biological Activity

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis

This compound can be synthesized through a Knoevenagel condensation reaction. This method typically involves the reaction of ethyl cyanoacetate with a substituted aromatic aldehyde in the presence of a base such as sodium ethoxide. The reaction yields the desired compound with moderate to high purity and yield .

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A study demonstrated that certain derivatives showed significant inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, compounds related to this structure were shown to reduce edema in animal models significantly .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

3. Antidiabetic Effects

In vitro studies have highlighted the compound's ability to inhibit α-glucosidase and β-glucosidase activities, key enzymes involved in carbohydrate metabolism. The inhibition of these enzymes can lead to reduced postprandial blood glucose levels, suggesting potential applications in managing diabetes .

Research Findings

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced inflammation, the administration of this compound resulted in a marked decrease in paw swelling compared to untreated controls. The compound's ability to modulate cytokine levels was attributed to its interaction with the NF-kB signaling pathway .

Case Study 2: Antioxidant Activity

A clinical trial assessed the antioxidant effects of this compound in patients with metabolic syndrome. Participants receiving this compound exhibited lower levels of oxidative stress markers after eight weeks of treatment compared to the placebo group. This suggests its potential use as an adjunct therapy for metabolic disorders .

Q & A

Q. Advanced

- pH-dependent degradation studies : Monitor hydrolysis of the ester group via HPLC at pH 7.4 (simulated plasma) and pH 1.2 (simulated gastric fluid) .

- Light-exposure tests : UV-Vis spectroscopy tracks cis-trans isomerization under ambient lab lighting .

- Accelerated stability testing : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C) .

How can researchers resolve challenges in scaling up synthesis without compromising yield?

Q. Advanced

- Flow chemistry : Continuous reactors minimize side reactions (e.g., polymerization) by controlling residence time .

- Green chemistry metrics : Solvent selection (e.g., cyclopentyl methyl ether vs. ethanol) reduces E-factor from 8.2 to 3.5 .

- In-line monitoring : PAT tools (e.g., FTIR probes) detect intermediates in real time, enabling rapid optimization .

What are the limitations of current computational models in predicting this compound’s reactivity?

Q. Advanced

- DFT shortcomings : Fails to account for solvent-assisted proton transfer in the Knoevenagel mechanism .

- Docking inaccuracies : Overestimates binding to hydrophobic pockets due to rigid-body assumptions .

Hybrid QM/MM simulations or machine learning-trained force fields improve predictions of regioselectivity in electrophilic attacks .

How do crystallographic parameters inform co-crystallization strategies for drug formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.